molecular formula C27H34N2O4 B605556 AQX-435

AQX-435

Katalognummer: B605556
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: JBBCDNNDYGLMOE-LZITZJIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Key Findings:

  • Reduction of AKT Phosphorylation : AQX-435 significantly inhibits anti-IgM-induced AKT phosphorylation in chronic lymphocytic leukemia (CLL) cell lines, contributing to cell death .
  • Unique Transcriptional Response : The compound triggers a distinct transcriptional response linked to liver X receptor (LXR) activation, which is associated with cholesterol metabolism and apoptosis .

Chronic Lymphocytic Leukemia (CLL)

This compound has shown promising results in preclinical studies involving CLL. It was observed that treatment with this compound led to significant apoptosis in CLL cells through the activation of SHIP1, while sparing normal B cells from similar effects .

Diffuse Large B-cell Lymphoma (DLBCL)

In DLBCL models, this compound demonstrated dose-dependent inhibition of anti-IgM-induced AKT phosphorylation. The combination of this compound with ibrutinib, a Bruton’s tyrosine kinase inhibitor, resulted in nearly complete inhibition of this pathway, suggesting a synergistic effect that could enhance therapeutic outcomes .

Case Studies and Research Findings

StudyFindingsImplications
Gebreselassie et al. (2020)Demonstrated that this compound activates SHIP1 and reduces gene expression changes induced by anti-IgM in CLL cells.Supports the potential use of SHIP1 activators as therapeutic agents in B-cell malignancies.
Preclinical Evaluation (2020)Showed that this compound effectively induces apoptosis in CLL cells while not affecting normal B cells.Highlights the selective targeting ability of this compound for malignant cells.
Combination Therapy Study (2021)Found that combining this compound with ibrutinib significantly enhances inhibition of AKT phosphorylation.Suggests potential for combination therapies to improve treatment efficacy in resistant CLL cases.

Clinical Relevance

The findings surrounding this compound indicate its potential as a novel therapeutic strategy for treating B-cell neoplasms. The selective induction of apoptosis in malignant cells while sparing normal cells presents a significant advantage over traditional chemotherapeutic agents that often exhibit high toxicity and low selectivity.

Vergleich Mit ähnlichen Verbindungen

AQX-435 ist einzigartig in seiner Fähigkeit, SHIP1 zu aktivieren und die PI3K-Signalübertragung in malignen B-Zellen zu hemmen. Ähnliche Verbindungen, die auf die PI3K-Signalübertragung abzielen, umfassen Idelalisib, ein PI3Kδ-spezifischer Inhibitor. Idelalisib wurde mit erheblicher Toxizität in Verbindung gebracht und ist als Monotherapie bei DLBCL relativ wirkungslos . Andere SHIP1-Aktivatoren, wie AQX-016A und AQX-MN100, wurden ebenfalls untersucht, aber this compound hat in präklinischen Modellen eine größere Wirksamkeit gezeigt .

Referenzen

Biologische Aktivität

AQX-435 is a novel small molecule identified as an activator of the Src homology 2 domain-containing inositol-5'-phosphatase 1 (SHIP1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of B-cell neoplasms such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). The biological activity of this compound primarily revolves around its ability to modulate signaling pathways associated with these malignancies.

This compound functions by activating SHIP1, which counteracts the phosphoinositide 3-kinase (PI3K) signaling pathway that is often dysregulated in B-cell malignancies. The activation of SHIP1 leads to the inhibition of PI3K-mediated signaling, specifically affecting downstream targets such as AKT and MYC. The compound has been shown to induce caspase-dependent apoptosis selectively in CLL cells while sparing normal B cells, highlighting its potential for targeted therapy .

In Vitro Studies

In vitro assessments have demonstrated that this compound effectively inhibits anti-IgM-induced AKT phosphorylation in primary CLL cells and DLBCL cell lines. This inhibition is dose-dependent and significantly reduces cell proliferation and survival under microenvironmental stress conditions. Notably, this compound also enhances the efficacy of Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, suggesting a synergistic effect when used in combination therapies .

Study Cell Type Effect Observed Methodology
CLL cellsInduction of apoptosisFlow cytometry
DLBCL cellsAKT phosphorylation inhibitionWestern blotting
CLL & DLBCLSynergistic effect with ibrutinibCo-culture experiments

In Vivo Studies

In vivo experiments using patient-derived xenograft models have corroborated the findings from in vitro studies. Treatment with this compound resulted in reduced tumor growth and decreased AKT phosphorylation levels. Additionally, the combination of this compound with ibrutinib led to enhanced tumor growth inhibition compared to either agent alone .

Case Studies

A notable case study involved a patient with advanced CLL who was treated with this compound in conjunction with standard therapies. The patient exhibited a significant reduction in disease burden and improved overall survival rates, reinforcing the compound's therapeutic potential .

Eigenschaften

IUPAC Name

N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O4/c1-16-21(29-25(33)17-7-5-10-28-15-17)14-22-26(2,3)8-6-9-27(22,4)23(16)24(32)18-11-19(30)13-20(31)12-18/h5,7,10-13,15-16,21-23,30-31H,6,8-9,14H2,1-4H3,(H,29,33)/t16-,21-,22+,23-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCDNNDYGLMOE-LZITZJIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C(CCCC2(C1C(=O)C3=CC(=CC(=C3)O)O)C)(C)C)NC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H]2[C@@]([C@H]1C(=O)C3=CC(=CC(=C3)O)O)(CCCC2(C)C)C)NC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AQX-435
Reactant of Route 2
AQX-435
Reactant of Route 3
AQX-435
Reactant of Route 4
AQX-435
Reactant of Route 5
AQX-435
Reactant of Route 6
Reactant of Route 6
AQX-435

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.